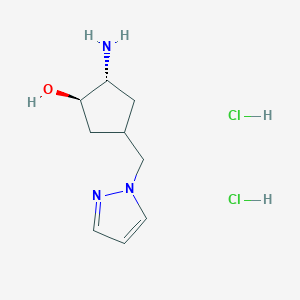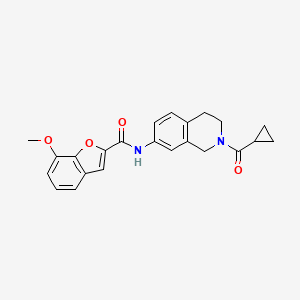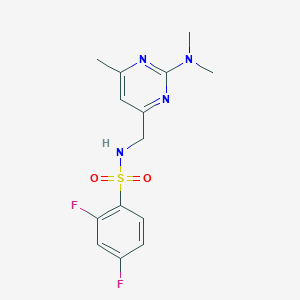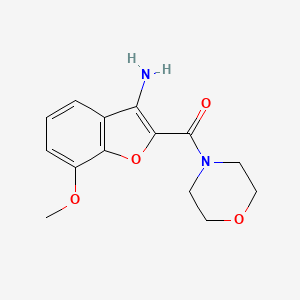
(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride, also known as JNJ-63533054, is a novel and potent inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes. KDM4 enzymes are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammation.
Scientific Research Applications
Synthesis and Biological Evaluation
One notable application of related chemical structures involves the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors. This class of compounds, exemplified by celecoxib, demonstrates significant potential in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis due to their selective inhibition of COX-2, highlighting the therapeutic relevance of pyrazole derivatives in medicinal chemistry (Penning et al., 1997).
Electrophile-Triggered Cyclization
Another application is seen in the synthesis of dihalogenated heterocyclic compounds, including dihydropyrroles and dihydrofurans, via electrophile-triggered cyclization. This method, which uses 4-aminobut-2-yn-1-ol derivatives among others, showcases the versatility of similar structures in generating highly functionalized heterocycles with potential applications in pharmaceuticals and agrochemicals (Ji et al., 2010).
Regioselective Synthesis
The regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines from reactions involving 3-substituted-5-amino-1H-pyrazoles and cyclopentanone derivatives further underscores the utility of these compounds in organic synthesis. This approach allows for the construction of complex heterocyclic frameworks, which are of interest in the development of new pharmaceutical agents (Portilla et al., 2012).
Anticancer and Enzyme Inhibition Studies
Research on carboxy pyrazole derivatives synthesized using 1,3-dicarbonyl motifs reveals their potential in anticancer and enzyme inhibition studies. These compounds exhibit selective inhibition of tissue non-specific alkaline phosphatase (TNAP) and show strong inhibitory effects on various cancer cell lines, demonstrating the significance of pyrazole derivatives in cancer research (Channar et al., 2018).
Neuroprotective Agent Development
The metabolism study of KR-31543, a new neuroprotective agent for ischemia-reperfusion damage, involving related chemical structures provides insights into drug development processes. Understanding the metabolism of such compounds in biological systems is crucial for the design of more effective therapeutic agents (Kim et al., 2002).
properties
IUPAC Name |
(1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c10-8-4-7(5-9(8)13)6-12-3-1-2-11-12;;/h1-3,7-9,13H,4-6,10H2;2*1H/t7?,8-,9-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXOEKATBPZHME-OIHRUYJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1N)O)CN2C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CC1CN2C=CC=N2)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)



![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)


![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)
![5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521086.png)
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2521087.png)


![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide](/img/structure/B2521090.png)
